molecular formula C22H24N4O5 B15018196 N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

Cat. No.: B15018196
M. Wt: 424.4 g/mol
InChI Key: HQAYIERWDKVANU-OEAKJJBVSA-N
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Description

N-CYCLOHEXYL-1-{N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with a molecular formula of C22H24N4O5 . This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and a methoxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-1-{N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable aldehyde or ketone to form the corresponding imine. This imine is then reacted with a hydrazine derivative to form the hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-1-{N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amines .

Scientific Research Applications

N-CYCLOHEXYL-1-{N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-{N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-{4-[(4-nitrophenyl)methoxy]phenyl}hydrazino-2-oxoacetamide
  • N-Cyclohexyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazino-2-oxoacetamide

Uniqueness

N-CYCLOHEXYL-1-{N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-cyclohexyl-N'-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C22H24N4O5/c27-21(24-18-4-2-1-3-5-18)22(28)25-23-14-16-8-12-20(13-9-16)31-15-17-6-10-19(11-7-17)26(29)30/h6-14,18H,1-5,15H2,(H,24,27)(H,25,28)/b23-14+

InChI Key

HQAYIERWDKVANU-OEAKJJBVSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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